molecular formula C13H15N3 B2510464 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-43-8

4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B2510464
CAS RN: 4875-43-8
M. Wt: 213.284
InChI Key: SVKCSYVDFSFJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the heterocyclic ring is an imidazo[4,5-c]pyridine ring, which is a fused ring structure containing a pyridine ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridine derivatives, for example, can undergo a variety of reactions, including cross-coupling reactions with alkyl halides .

Scientific Research Applications

P2X7 Receptor Antagonists

4,5,6,7-Tetrahydro-imidazo[4,5-c]pyridines, a category that includes 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been explored as P2X7 receptor antagonists. These compounds have shown potential in addressing P2X7 affinity and liver microsomal stability issues, with particular focus on methyl-substituted derivatives (Swanson et al., 2016).

Solid Phase Synthesis

The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines on a solid support has been developed, using substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).

VEGFR-2 Kinase Inhibitors

Compounds within this chemical class have been identified as new VEGFR-2 kinase inhibitors. They are synthesized from various (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters, highlighting their role in inhibiting VEGFR-2 kinase activity (Han et al., 2012).

Vibrational Spectra and Structure Analysis

The molecular structures, vibrational energy levels, and potential energy distribution of methyl-derivatives of imidazo[4,5-c]pyridine, including 4-methyl-imidazo[4,5-c]pyridine and 7-methyl-imidazo[4,5-c]pyridine, have been studied using quantum chemical calculations and XRD studies (Dymińska et al., 2011).

Anti-Cancer Properties

Certain imidazo[4,5-c]pyridine analogs have been explored for their potential as Akt (PKB) kinase antagonists, indicating their use in cancer treatment (Lippa, 2007).

Immunomodulatory Effects

Imidazo[4,5-c]pyridines, also known as 3-deazapurines, and their nucleosides have been synthesized and evaluated for immunosuppressive and anti-inflammatory properties (Krenitsky et al., 1986).

Synthesis of Potential Anticancer Agents

Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. They have been shown to cause the accumulation of cells at mitosis, indicating their role in cancer treatment (Temple et al., 1987).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be hazardous and require special handling and storage precautions .

properties

IUPAC Name

4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKCSYVDFSFJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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